9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one
Overview
Description
9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one is a chemical compound belonging to the benzoxepine family Benzoxepines are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
The synthesis of 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a Cu-catalyzed azide-alkyne cycloaddition (CuAAC) strategy has been employed to synthesize benzoxepine derivatives . This method involves the reaction of 7,9-disubstituted (Z)-4-(azidomethyl)-5-chloro-2,3-dihydrobenzo[B]oxepine with terminal alkynes at room temperature in DMF, resulting in the formation of novel benzoxepine derivatives in good to excellent yields .
Chemical Reactions Analysis
9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include N-bromosuccinimide (NBS) and dimethyl sulfoxide (DMSO) for oxidation reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of aryloxymethylthiiranes with NBS and subsequent DMSO nucleophilic ring opening can lead to the formation of benzoxepine derivatives .
Scientific Research Applications
9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one has several scientific research applications. It has been studied for its potential antibacterial and anticancer properties . Benzoxepine derivatives have shown activity against various bacterial strains, including Gram-positive and Gram-negative species . Additionally, these compounds have demonstrated cytotoxicity against lung and colon cancer cell lines . The unique structure of this compound makes it a valuable compound for further research in medicinal chemistry and drug development.
Mechanism of Action
The mechanism of action of 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one involves its interaction with specific molecular targets and pathways. For example, similar compounds like doxepin, which is a tricyclic antidepressant, exert their effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and improved mood . While the exact mechanism of action of this compound may vary, it is likely to involve similar pathways and molecular targets.
Comparison with Similar Compounds
9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one can be compared with other similar compounds, such as dibenzoxepin and its derivatives . Dibenzoxepin is a tricyclic compound that serves as the parent structure for certain drugs, including the tricyclic antidepressant doxepin . The unique structural features of this compound, such as the presence of a methoxy group, distinguish it from other benzoxepine derivatives and contribute to its unique biological activities.
Biological Activity
9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one is a compound belonging to the benzoxepine family, recognized for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 192.21 g/mol. Its structure features a seven-membered heterocyclic ring fused to an aromatic system, which is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Weight | 192.21 g/mol |
Melting Point | 100–105 °C |
CAS Number | 127557-08-8 |
This compound primarily acts as a protein-tyrosine kinase (PTK) inhibitor . This inhibition disrupts critical signaling pathways involved in tumor growth and survival. The compound selectively binds to the active sites of PTKs such as ErbB1 and ErbB2, leading to decreased phosphorylation of downstream signaling molecules, which ultimately affects cell proliferation and survival.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:
- Cell Lines Tested :
- A2780 (human ovarian carcinoma)
- MCF-7 (human breast cancer)
The compound showed IC50 values indicating potent antiproliferative activity. For example, derivatives related to this compound have demonstrated IC50 values ranging from 4.47 to 52.8 μM against different cancer cell lines .
Antibacterial Activity
In addition to anticancer effects, this compound has been evaluated for antibacterial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 3.59 μM |
Escherichia coli | 6.20 μM |
Streptococcus pneumoniae | 7.11 μM |
These findings suggest that modifications to the benzoxepine structure can enhance antibacterial efficacy .
Study on PTK Inhibition
A study focusing on the PTK inhibitory activity of benzoxepine derivatives found that this compound significantly inhibited the growth of cancer cells by targeting specific kinases involved in tumor progression.
Structure-Activity Relationship (SAR) Analysis
Further investigations into the structure-activity relationship revealed that modifications in the side chains of benzoxepine derivatives could lead to increased potency against both cancer cells and bacteria. For instance, compounds with specific substitutions on the aromatic ring exhibited enhanced biological activity compared to their parent structures .
Properties
IUPAC Name |
9-methoxy-3,4-dihydro-2H-1-benzoxepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-2-4-8-9(12)5-3-7-14-11(8)10/h2,4,6H,3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOANXHDARKDPIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562713 | |
Record name | 9-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127557-08-8 | |
Record name | 9-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.